2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(4-nitrophenyl)methylidene]amino}phenol
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Overview
Description
2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)-4-[(Z)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound with a unique structure that combines a benzoxazole ring with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)-4-[(Z)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the ethyl group at the 5-position. The nitrophenyl group is then attached through a condensation reaction with an appropriate aldehyde or ketone. The final step involves the formation of the Schiff base by reacting the intermediate with an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)-4-[(Z)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)-4-[(Z)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)-4-[(Z)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitrophenyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(Z)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL
- 2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)-4-[(Z)-[(3-NITROPHENYL)METHYLIDENE]AMINO]PHENOL
Uniqueness
2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)-4-[(Z)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(5-ethyl-1,3-benzoxazol-2-yl)-4-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C22H17N3O4/c1-2-14-5-10-21-19(11-14)24-22(29-21)18-12-16(6-9-20(18)26)23-13-15-3-7-17(8-4-15)25(27)28/h3-13,26H,2H2,1H3 |
InChI Key |
HPHNHRZLSQLOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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